6α-Prostaglandin I1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

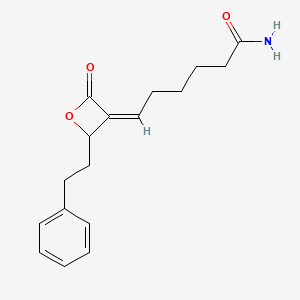

6α-Prostaglandin I1 (6α-PGI1) is a stable Prostaglandin I2 (PGI2) analog resistant to hydrolysis in aqueous solutions. It promotes cyclic AMP accumulation in human thyroid slices and cells in a concentration-dependent manner .

Synthesis Analysis

The synthesis of prostaglandins, including 6α-Prostaglandin I1, has been a topic of significant interest due to their exceptional biological activities. A concise chemoenzymatic synthesis method for several representative prostaglandins has been reported, achieved in 5 to 7 steps . Notably, the common intermediate bromohydrin, a radical equivalent of Corey lactone, is chemoenzymatically synthesized in only two steps .

Molecular Structure Analysis

The molecular structure of 6α-Prostaglandin I1 is complex and intricate, which underlies its diverse physiological functions . The structure of prostaglandins can be analyzed using techniques such as MS/MS, which can fragment prostaglandin ions, providing information about their structural features, such as the position of double bonds and the nature of side chains .

Chemical Reactions Analysis

Prostaglandins, including 6α-Prostaglandin I1, are involved in a variety of chemical reactions. They are produced in the body via the fatty acid arachidonic acid. Initially, arachidonic acid is created when the enzyme phospholipase A2 cleaves the lipid diacylglycerol into the molecule arachidonic acid. Cyclooxygenase enzymes then produce prostaglandins from arachidonic acid via sequential oxidation of each compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6α-Prostaglandin I1 are complex and intricate, which underlies its diverse physiological functions .

Applications De Recherche Scientifique

Inhibition of Platelet Aggregation

6α-Prostaglandin I1 (6α-PGI1) is known to be a potent inhibitor of ADP-induced platelet aggregation . This property makes it a potential candidate for research in cardiovascular diseases where platelet aggregation plays a crucial role.

Stable Prostaglandin I2 Analog

6α-PGI1 is a stable Prostaglandin I2 (PGI2) analog resistant to hydrolysis in aqueous solutions . This stability makes it a valuable tool in research where the effects of PGI2 need to be studied over extended periods.

Promotion of Cyclic AMP Accumulation

6α-PGI1 promotes cyclic AMP accumulation in human thyroid slices and cells in a concentration-dependent manner . This suggests potential applications in research related to thyroid function and disorders.

Comparative Studies with Other Prostaglandins

Given its specific properties and differences in potency compared to other prostaglandins, 6α-PGI1 can be used in comparative studies to understand the varying effects and mechanisms of different prostaglandins .

Drug Development and Testing

Due to its specific properties, 6α-PGI1 can be used in the development and testing of new drugs, particularly those targeting cardiovascular diseases and thyroid disorders .

Synthesis Research

The synthesis process of 6α-PGI1 can be studied to develop more efficient and green methods for the production of prostaglandins .

Mécanisme D'action

Target of Action

6α-Prostaglandin I1 (6α-PGI1) is a stable analog of Prostaglandin I2 (PGI2), which is resistant to hydrolysis in aqueous solutions . Its primary targets are the cells in the human thyroid . It promotes cyclic AMP accumulation in these cells in a concentration-dependent manner .

Mode of Action

6α-PGI1 interacts with its targets by promoting the accumulation of cyclic AMP in human thyroid slices and cells . It is about 10-fold less potent than the β-isomer and 100-fold less potent than pgi2 in eliciting this response .

Biochemical Pathways

The primary biochemical pathway affected by 6α-PGI1 is the cyclic AMP pathway in human thyroid cells . The compound promotes the accumulation of cyclic AMP, which plays a crucial role in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism.

Result of Action

The primary result of 6α-PGI1’s action is the promotion of cyclic AMP accumulation in human thyroid slices and cells . This can influence various biological processes regulated by cyclic AMP. Additionally, 6α-PGI1 exhibits an IC50 of 350 ng/ml for inhibition of ADP-induced platelet aggregation, which is nearly 900-fold higher than that observed for PGI2 .

Orientations Futures

Prostaglandins and their receptors play important roles in the occurrence and development of various diseases, including pulmonary arterial hypertension. Prostacyclin and related drugs have been used in the clinical treatment of pulmonary arterial hypertension. Other prostaglandins also have the potential to treat pulmonary arterial hypertension . This suggests that 6α-Prostaglandin I1 and other prostaglandins may have potential therapeutic applications in the future .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 6α-Prostaglandin I1 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Methyl arachidonyl fluorophosphonate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium borohydride", "Acetic anhydride", "Lithium aluminum hydride", "Methanol", "Chloroform", "Methanesulfonic acid", "Triethylamine", "Methanol", "Dimethylformamide", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", " | |

Numéro CAS |

62777-90-6 |

Formule moléculaire |

C20H34O5 |

Poids moléculaire |

354.5 |

InChI |

InChI=1S/C20H34O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h10-11,14-19,21-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15+,16+,17+,18+,19-/m0/s1 |

Clé InChI |

RJADQDXZYFCVHV-WDONHGPHSA-N |

SMILES |

O[C@H]1[C@H](/C=C/[C@@H](O)CCCCC)[C@@H](C[C@](CCCCC(O)=O)([H])O2)[C@@H]2C1 |

Synonymes |

6α-PGI1; 5,6α-dihydro PGI2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)

![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)